molecular formula C18H16N2O3 B472601 3,5-dimethoxy-N-(8-quinolinyl)benzamide CAS No. 337498-74-5

3,5-dimethoxy-N-(8-quinolinyl)benzamide

Cat. No. B472601
M. Wt: 308.3g/mol
InChI Key: UEYJCQPPZFXYRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N-(8-quinolinyl)benzamide is a useful research compound. Its molecular formula is C18H16N2O3 and its molecular weight is 308.3g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-dimethoxy-N-(8-quinolinyl)benzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as <0.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-dimethoxy-N-(8-quinolinyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethoxy-N-(8-quinolinyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

337498-74-5

Product Name

3,5-dimethoxy-N-(8-quinolinyl)benzamide

Molecular Formula

C18H16N2O3

Molecular Weight

308.3g/mol

IUPAC Name

3,5-dimethoxy-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C18H16N2O3/c1-22-14-9-13(10-15(11-14)23-2)18(21)20-16-7-3-5-12-6-4-8-19-17(12)16/h3-11H,1-2H3,(H,20,21)

InChI Key

UEYJCQPPZFXYRT-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)OC

solubility

0.3 [ug/mL]

Origin of Product

United States

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